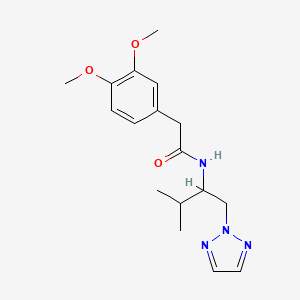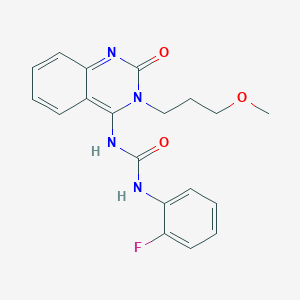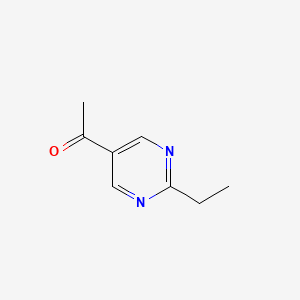
1-(2-Ethylpyrimidin-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Ethylpyrimidin-5-yl)ethanone” is a chemical compound with the CAS Number: 1511328-20-3 . It has a linear formula of C8H10N2O . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “1-(2-Ethylpyrimidin-5-yl)ethanone” is represented by the InChI code: 1S/C8H10N2O/c1-3-8-9-4-7(5-10-8)6(2)11/h4-5H,3H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-(2-Ethylpyrimidin-5-yl)ethanone” is a solid at room temperature . It has a molecular weight of 150.18 .Aplicaciones Científicas De Investigación
Improvement in Learning and Memory
Compounds structurally related to 1-(2-Ethylpyrimidin-5-yl)ethanone have been investigated for their potential to improve learning and memory. For example, certain acetic ether derivatives have been studied for their effects on reconstructing dysfunction of learning and memory in mice, showing promising results in enhancing cognitive functions (Zhang Hong-ying, 2012).
Catalytic Behavior in Chemical Synthesis
Another area of application involves the use of pyrimidinyl and ethanone-based compounds in catalysis. For instance, iron and cobalt dichloride complexes bearing quinoxalinyl-iminopyridines, similar in structure, have shown catalytic activity towards ethylene reactivity, suggesting potential for industrial applications in polymerization and oligomerization processes (Wen‐Hua Sun et al., 2007).
Antimicrobial Activity
Compounds bearing a core structure similar to 1-(2-Ethylpyrimidin-5-yl)ethanone have been synthesized and evaluated for their antimicrobial properties. For example, derivatives synthesized from chloronaphthalen-1-ol showed excellent antimicrobial activities, highlighting the potential for developing new antimicrobial agents (V.M. Sherekar -, N.S. Padole -, K.P. Kakade -, 2022).
Synthesis of Heterocyclic Compounds
The synthetic flexibility of ethanone and pyrimidine derivatives allows for the preparation of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. Research has shown that such compounds can be used to synthesize highly functionalized heterocycles, which may find applications in drug development and materials engineering (J. V. Eynde et al., 2001).
Corrosion Inhibition
Cadmium(II) Schiff base complexes, synthesized using ligands that share functional groups with 1-(2-Ethylpyrimidin-5-yl)ethanone, have demonstrated corrosion inhibition properties on mild steel. This suggests potential applications in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components in various industries (Mriganka Das et al., 2017).
Safety And Hazards
The safety information for “1-(2-Ethylpyrimidin-5-yl)ethanone” indicates that it may be harmful if swallowed and may cause skin and eye irritation . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
1-(2-ethylpyrimidin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-3-8-9-4-7(5-10-8)6(2)11/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEKUSNITMXKIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylpyrimidin-5-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[(1E)-2-(4-methylphenyl)-1-azavinyl]amino}-7-[(4-chlorophenyl)methyl]-3-met hyl-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2984995.png)
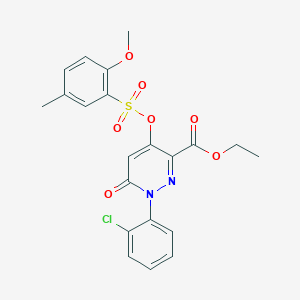
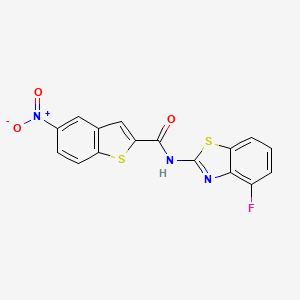
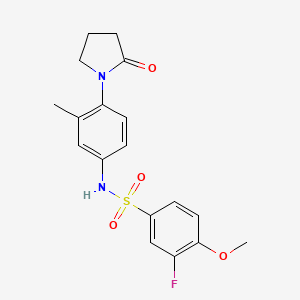
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2985001.png)
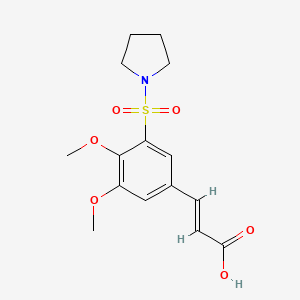
![5-[(E)-2-(2-fluorophenyl)diazenyl]-2-sulfanyl-4,6-pyrimidinediol](/img/structure/B2985004.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B2985009.png)
